4-Hydrazino-1,6-naphthyridine
Description
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
1,6-naphthyridin-4-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-8-2-4-11-7-1-3-10-5-6(7)8/h1-5H,9H2,(H,11,12) |
InChI Key |
DEMHDNYPWNIVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key 1,6-Naphthyridine Derivatives and Their Substituents
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hydrazino Group: Unlike EWGs, the hydrazino group acts as a nucleophile, enabling condensation reactions or metal coordination .
- Tetrahydro Derivatives : Saturated backbones (e.g., 5,6,7,8-tetrahydro) increase stability and alter solubility, making them suitable for pharmaceutical applications .
Key Observations :
Table 3: Selected Physicochemical Properties
Safety Notes:
- Chloro and bromo compounds require proper ventilation to avoid inhalation hazards .
Preparation Methods
Synthesis from 4-Chloro-1,6-Naphthyridine
The reaction of 4-chloro-1,6-naphthyridine with hydrazine hydrate (H₂NNH₂·H₂O) in ethanol at ambient temperature (20°C) over four days produces this compound in 90% yield. This method, detailed in The Chemistry of Heterocyclic Compounds - The Naphthyridines by D.J. Brown, exemplifies a straightforward single-step process:
Key Parameters :
-
Solvent : Ethanol facilitates solubility and moderates reaction kinetics.
-
Temperature : Ambient conditions minimize side reactions such as polymerization.
-
Stoichiometry : Excess hydrazine ensures complete substitution.
Mechanistic Insights
The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient chloro-substituted naphthyridine undergoes attack by hydrazine. The lone pair on hydrazine’s nitrogen displaces the chloride, stabilized by the aromatic ring’s electron-withdrawing effects.
Alternative Halogenated Precursors
Optimization of Reaction Conditions
Experimental modifications to the standard protocol have been explored to improve efficiency and practicality.
Solvent Effects
Ethanol remains the solvent of choice, but polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could accelerate reaction rates. No data from the reviewed literature supports this hypothesis, suggesting room for further investigation.
Temperature and Time
Prolonged reaction times (4 days) at 20°C are necessary to achieve high yields. Elevated temperatures (e.g., reflux conditions) risk decomposition, as evidenced by the formation of byproducts in analogous naphthyridine syntheses.
Characterization and Analytical Validation
Synthesized this compound is typically characterized using:
-
¹H/¹³C NMR : Distinct shifts for the hydrazino group (δ 5.2–6.0 ppm) and aromatic protons.
-
Mass Spectrometry : Molecular ion peaks confirming the [M+H]⁺ adduct.
-
Elemental Analysis : Carbon, hydrogen, and nitrogen percentages aligning with theoretical values.
Challenges and Limitations
-
Starting Material Availability : 4-Chloro-1,6-naphthyridine must be synthesized via chlorination of 1,6-naphthyridine, which itself requires multi-step preparation.
-
Reaction Duration : The four-day incubation period limits high-throughput applications.
-
Byproduct Formation : Trace amounts of 1,6-naphthyridine derivatives may arise from over-oxidation or hydrolysis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Hydrazino-1,6-naphthyridine?
- Methodological Answer : The primary synthesis involves hydrazinolysis of 4-chloro-1,6-naphthyridine. In a typical procedure, 4-chloro-1,6-naphthyridine is reacted with hydrazine hydrate in ethanol at room temperature for 4 days, yielding this compound with ~90% efficiency. Subsequent oxidation (e.g., using CuSO₄ under reflux) can further stabilize the compound . Alternative routes include nitration and reduction steps, as seen in derivatives like 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine, where nitration is performed post-cyclization .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : Derivatives exhibit kinase inhibition (e.g., c-Met kinase inhibition in anticancer studies), antimicrobial activity, and enzyme modulation. For example:
- Anticancer : Hydrazino derivatives inhibit c-Met kinase, reducing cancer cell proliferation via disrupted signaling pathways .
- Antiviral : Tetrahydro-1,6-naphthyridine analogs act as HIV-1 integrase inhibitors by targeting allosteric binding sites .
- Enzyme Interactions : Bromo- and nitro-substituted analogs show enhanced binding affinity to enzymes like topoisomerase II due to steric and electronic effects .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
-
Catalyst Optimization : Use Pd/C or CuSO₄ to enhance hydrazinolysis and oxidation efficiency .
-
Solvent Selection : Ethanol or methanol minimizes side reactions compared to polar aprotic solvents.
-
Temperature Control : Prolonged low-temperature reactions (20–25°C) reduce decomposition, while reflux conditions (100–130°C) improve cyclization .
-
Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) isolates the product with >95% purity .
Table 1 : Comparison of Synthesis Conditions
Precursor Reagent/Conditions Yield Purity Reference 4-Chloro-1,6-naphthyridine Hydrazine hydrate, EtOH, 4 days, 20°C 90% 90% 3-Nitro-tetrahydro derivative POCl₃, 130°C, 20 h 82% 85%
Q. What strategies are effective in resolving contradictory data on the biological activity of this compound derivatives?
- Methodological Answer :
- Comparative Assays : Use standardized kinase inhibition assays (e.g., ADP-Glo™) to validate c-Met vs. unrelated kinases (e.g., EGFR) .
- Structural Analysis : X-ray crystallography or NMR to confirm substituent effects. For example, bromine at position 3 enhances steric hindrance, altering binding specificity .
- Dose-Response Studies : Test derivatives across concentrations (1 nM–100 µM) to identify off-target effects or biphasic responses .
Q. What advanced analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer :
- Structural Elucidation :
- X-ray Crystallography : Resolves π-π stacking in solid-state structures (e.g., dihedral angles of fused rings) .
- High-Resolution MS : Confirms molecular formulas (e.g., C₈H₇N₅ for this compound).
- Purity Assessment :
- HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile in H₂O) to detect impurities <0.1% .
- Stability Testing : Monitor degradation in PBS (pH 7.4) over 72 hours to identify hydrolytic susceptibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data for this compound analogs?
- Methodological Answer :
- Cell Line Validation : Test compounds on matched pairs (e.g., MCF-7 vs. MDA-MB-231) to rule out lineage-specific effects .
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements to confirm mechanism .
- Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
